

# An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline

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Compound of Interest		
Compound Name:	N-(furan-2-ylmethyl)-3-iodoaniline	
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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activities of **N-(furan-2-ylmethyl)-3-iodoaniline**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

### **Molecular Structure and Identifiers**

**N-(furan-2-ylmethyl)-3-iodoaniline** is a chemical compound featuring a furan ring linked via a methylene amine bridge to an aniline ring, which is substituted with an iodine atom at the meta position.

Identifier	Value
CAS Number	1152560-12-7
Molecular Formula	C11H10INO
Molecular Weight	299.11 g/mol
Canonical SMILES	C1=CC(=C(C=C1)I)NCC2=CC=CO2
InChI	InChI=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8- 11-5-2-6-14-11/h1-7,13H,8H2
InChlKey	HJJPAUBSESLLDW-UHFFFAOYSA-N



## **Physicochemical Properties (Predicted)**

The following table summarizes the predicted physicochemical properties of **N-(furan-2-ylmethyl)-3-iodoaniline**, which are crucial for assessing its drug-likeness and pharmacokinetic profile.

Property	Predicted Value
LogP	3.5
Topological Polar Surface Area (TPSA)	25.2 Ų
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Molar Refractivity	71.9 cm <sup>3</sup>

## **Spectroscopic Data (Predicted)**

While experimental spectroscopic data is not readily available, the following are predicted values to aid in the characterization of **N-(furan-2-ylmethyl)-3-iodoaniline**.

Predicted <sup>1</sup>H NMR Spectrum (CDCl<sub>3</sub>, 400 MHz):



Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
7.40	t, J=1.8 Hz	1H	H-2' (Iodoaniline)
7.25	d, J=1.8 Hz	1H	H-6 (Furan)
7.10	dd, J=8.0, 1.8 Hz	1H	H-6' (Iodoaniline)
6.95	t, J=8.0 Hz	1H	H-5' (Iodoaniline)
6.70	dd, J=8.0, 1.8 Hz	1H	H-4' (Iodoaniline)
6.30	dd, J=3.2, 1.8 Hz	1H	H-4 (Furan)
6.20	d, J=3.2 Hz	1H	H-3 (Furan)
4.35	s	2H	-CH <sub>2</sub> -
4.10	br s	1H	-NH-

Predicted <sup>13</sup>C NMR Spectrum (CDCl<sub>3</sub>, 100 MHz):



Chemical Shift (ppm)	Assignment
152.5	C-2 (Furan)
148.0	C-1' (Iodoaniline)
142.0	C-5 (Furan)
131.0	C-5' (Iodoaniline)
129.5	C-6' (Iodoaniline)
121.0	C-2' (Iodoaniline)
113.0	C-4' (Iodoaniline)
110.5	C-4 (Furan)
107.5	C-3 (Furan)
94.0	C-3' (Iodoaniline)
48.0	-CH <sub>2</sub> -

#### Predicted Major IR Absorption Bands (cm<sup>-1</sup>):

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3300	N-H stretch
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1600-1450	Aromatic C=C stretch
1250-1000	C-N stretch, C-O-C stretch
800-600	C-I stretch

#### Predicted Mass Spectrum Fragmentation:

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 299. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading



to fragments corresponding to the furfuryl cation (m/z = 81) and the 3-iodoanilino radical (m/z = 218) or 3-iodoaniline cation (m/z = 219). Further fragmentation of the iodoaniline portion could result in the loss of iodine.

## **Synthesis Protocol (Proposed)**

A plausible and efficient method for the synthesis of **N-(furan-2-ylmethyl)-3-iodoaniline** is through reductive amination. This common reaction in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

#### **Reaction Scheme:**

Furfural + 3-lodoaniline → **N-(furan-2-ylmethyl)-3-iodoaniline** 

#### Reagents and Materials:

- Furfural
- 3-Iodoaniline
- Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH<sub>4</sub>)
- Dichloromethane (DCM) or Methanol (MeOH) as solvent
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

#### Experimental Procedure:

- To a solution of 3-iodoaniline (1.0 eq) in anhydrous DCM (or MeOH), add furfural (1.1 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.



- Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Characterize the purified product by NMR, IR, and mass spectrometry.

## **Experimental Workflow Diagram**



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Caption: Proposed workflow for the synthesis of N-(furan-2-ylmethyl)-3-iodoaniline.

### **Potential Biological Activity and Signaling Pathway**







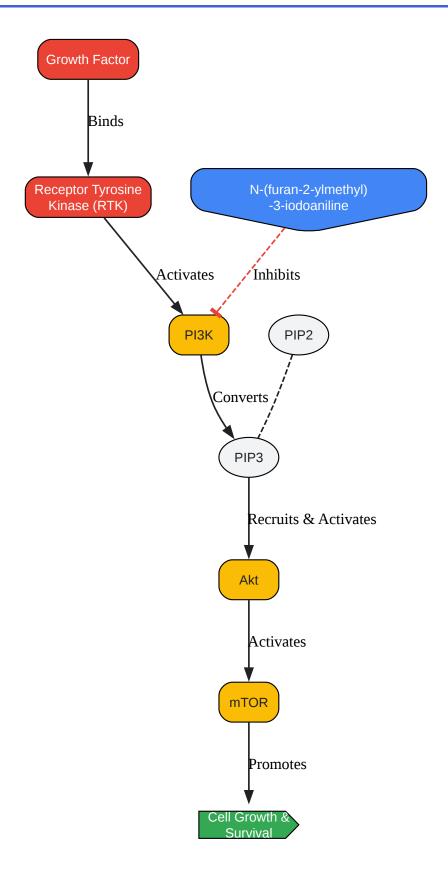
The furan moiety is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities.[1] The iodoaniline substructure is also found in various pharmacologically active molecules, and the iodine atom can participate in halogen bonding, which can be important for protein-ligand interactions.

Given these structural features, **N-(furan-2-ylmethyl)-3-iodoaniline** could be a candidate for investigation as a kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic ring system that can interact with the hinge region of the ATP-binding pocket of the kinase.

A hypothetical mechanism of action could involve the modulation of key signaling pathways such as the PI3K/Akt or MAPK/ERK pathways.[2][3] These pathways are central to regulating cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of many cancers.

## **Proposed Signaling Pathway Diagram**





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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.



# Structure-Activity Relationship (SAR) Insights (Hypothetical)

- Furan Ring: Substitution on the furan ring could modulate activity. Electron-withdrawing or electron-donating groups could influence the electronic properties and binding affinity.
- Aniline Ring: The position and nature of the halogen on the aniline ring are likely critical.
   Replacing iodine with other halogens (Br, Cl, F) would alter the potential for halogen bonding and the overall lipophilicity. The position of the substituent (ortho, meta, para) would also significantly impact the binding orientation.
- Linker: The methylene amine linker provides flexibility. Altering the linker length or rigidity
  could optimize the orientation of the furan and iodoaniline moieties within a target binding
  site.

#### Conclusion

**N-(furan-2-ylmethyl)-3-iodoaniline** is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The predicted biological activity as a kinase inhibitor warrants experimental validation, including its synthesis, spectroscopic characterization, and evaluation in relevant biological assays to explore its therapeutic potential.

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## References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 3. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
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